4-[3-(Hydroxymethyl)piperidin-1-yl]-1H-pyrimidin-6-one
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Overview
Description
4-[3-(Hydroxymethyl)piperidin-1-yl]-1H-pyrimidin-6-one is a heterocyclic compound that features both a piperidine and a pyrimidine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties. The presence of the hydroxymethyl group on the piperidine ring and the pyrimidinone structure makes it a versatile scaffold for drug design and development.
Mechanism of Action
Target of Action
Piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals , suggesting a wide range of potential targets.
Mode of Action
Piperidine derivatives are known to play a significant role in the pharmaceutical industry , indicating that they likely interact with their targets to induce therapeutic effects.
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of biological and pharmacological activities , suggesting that they may affect multiple pathways.
Result of Action
As a piperidine derivative, it is likely to have a range of potential effects depending on its specific targets and mode of action .
Biochemical Analysis
Biochemical Properties
Piperidine derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the derivative and the biomolecules it interacts with .
Cellular Effects
Some piperidine derivatives have been shown to have broad-spectrum antiproliferative activity, affecting various types of cells and cellular processes .
Metabolic Pathways
Piperidine derivatives are known to interact with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
Such compounds can interact with various transporters or binding proteins, and can have effects on their localization or accumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[3-(Hydroxymethyl)piperidin-1-yl]-1H-pyrimidin-6-one typically involves multi-step organic reactions. One common method includes the initial formation of the piperidine ring followed by the introduction of the hydroxymethyl group. The pyrimidinone ring is then constructed through cyclization reactions involving appropriate precursors.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to enhance the efficiency of the synthesis process.
Types of Reactions:
Oxidation: The hydroxymethyl group can undergo oxidation to form corresponding aldehyde or carboxylic acid derivatives.
Reduction: The pyrimidinone ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring, to introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Catalysts such as Pd/C (Palladium on carbon) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Introduction of various functional groups leading to diversified derivatives.
Scientific Research Applications
4-[3-(Hydroxymethyl)piperidin-1-yl]-1H-pyrimidin-6-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential anti-cancer and anti-viral activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of various chemical products.
Comparison with Similar Compounds
4-Piperidinemethanol: Shares the piperidine ring but lacks the pyrimidinone structure.
Pyrimidin-6-one derivatives: Similar pyrimidinone structure but different substituents on the ring.
Uniqueness: 4-[3-(Hydroxymethyl)piperidin-1-yl]-1H-pyrimidin-6-one is unique due to the combination of the piperidine and pyrimidinone rings, along with the hydroxymethyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-[3-(hydroxymethyl)piperidin-1-yl]-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c14-6-8-2-1-3-13(5-8)9-4-10(15)12-7-11-9/h4,7-8,14H,1-3,5-6H2,(H,11,12,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLPGNXIHYIZXDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=CC(=O)NC=N2)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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